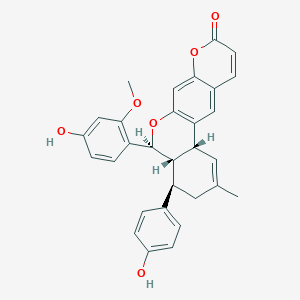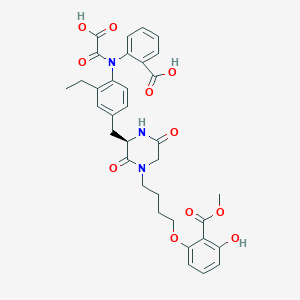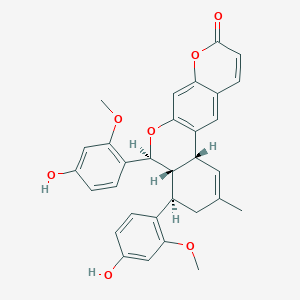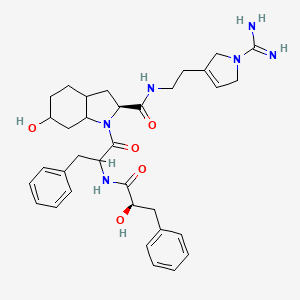![molecular formula C27H23F3N4O5S B10852495 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)
4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate is a novel organic compound known for its unique chemical properties and potential applications across various fields. This compound is of particular interest due to its complex molecular structure, which provides a wide range of chemical reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate typically involves multi-step organic reactions. Key steps often include the formation of pyrazolo[1,5-a]indole core, followed by specific substitutions and additions to introduce the dimethylaminobenzyliden, nitro, and phenyl groups. Common reagents used in these synthetic processes include dimethylformamide (DMF), nitrobenzene, and trifluoromethanesulfonic acid, under controlled temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods: For industrial-scale production, optimization of these synthetic routes is crucial. This often involves the use of continuous flow reactors, catalysts to accelerate reaction rates, and advanced purification techniques like recrystallization and chromatography. These methods ensure the efficient production of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles and electrophiles like halogens, alkylating agents under controlled pH and temperature conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. Common products include reduced or oxidized derivatives, various substituted pyrazoloindolium salts, and complex organic frameworks that retain the core structure of the initial compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new organic materials and dyes.
Biology: In biological research, it is used as a probe to study molecular interactions and cellular processes, thanks to its fluorescent properties.
Medicine: Potential medicinal applications include its use as a pharmacophore in the design of new drugs targeting specific cellular pathways.
Industry: In the industrial sector, it finds applications in the production of advanced polymers, sensors, and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors, leading to modulation of biological pathways. Key pathways involved include signal transduction cascades and redox reactions, influencing cellular functions such as growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other pyrazoloindolium compounds, 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate stands out due to its distinct combination of functional groups, which confer unique reactivity and properties. Similar compounds include other substituted pyrazolo[1,5-a]indolium salts, each with different substituents that alter their chemical behavior and applications.
This uniqueness makes 4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-pyrazolo[1,5-a]indolium trifluoromethanesulfonate a compound of great interest for further research and application development.
Propriétés
Formule moléculaire |
C27H23F3N4O5S |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(Z)-(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C26H23N4O2.CHF3O3S/c1-27(2)20-11-9-18(10-12-20)15-22-23-16-21(30(31)32)13-14-24(23)29-26(22)17-25(28(29)3)19-7-5-4-6-8-19;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
CKJNKVUCIFATCQ-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=C(C=C\2N1C3=C(/C2=C/C4=CC=C(C=C4)N(C)C)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
C[N+]1=C(C=C2N1C3=C(C2=CC4=CC=C(C=C4)N(C)C)C=C(C=C3)[N+](=O)[O-])C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)

![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)
![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)
![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)
![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)
![[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea;hydrochloride](/img/structure/B10852491.png)

![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)

